molecular formula C17H19NO B1392247 3-(4-Butylbenzoyl)-4-methylpyridine CAS No. 1187167-67-4

3-(4-Butylbenzoyl)-4-methylpyridine

Cat. No.: B1392247
CAS No.: 1187167-67-4
M. Wt: 253.34 g/mol
InChI Key: JQKARZNZXWNOHW-UHFFFAOYSA-N
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Description

3-(4-Butylbenzoyl)-4-methylpyridine: is an organic compound that belongs to the class of pyridines It consists of a pyridine ring substituted with a butylbenzoyl group at the third position and a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Butylbenzoyl)-4-methylpyridine typically involves the following steps:

    Formation of 4-Butylbenzoyl Chloride: This can be achieved by reacting 4-butylbenzoic acid with thionyl chloride under reflux conditions.

    Acylation Reaction: The 4-butylbenzoyl chloride is then reacted with 4-methylpyridine in the presence of a Lewis acid catalyst such as aluminum chloride to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of flow microreactors can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products:

    Oxidation: 4-Butylbenzoic acid derivatives.

    Reduction: 3-(4-Butylbenzyl)-4-methylpyridine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

Industry:

    Material Science: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-Butylbenzoyl)-4-methylpyridine in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

    3-(4-Butylbenzoyl)pyridine: Lacks the methyl group at the fourth position.

    4-Methyl-3-(4-methylbenzoyl)pyridine: Contains a methyl group on the benzoyl ring instead of the butyl group.

Uniqueness: 3-(4-Butylbenzoyl)-4-methylpyridine is unique due to the presence of both the butylbenzoyl and methyl groups, which confer distinct chemical and physical properties. This combination allows for specific interactions in both chemical reactions and biological systems, making it a valuable compound for various applications .

Properties

IUPAC Name

(4-butylphenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-3-4-5-14-6-8-15(9-7-14)17(19)16-12-18-11-10-13(16)2/h6-12H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKARZNZXWNOHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501246757
Record name (4-Butylphenyl)(4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501246757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187167-67-4
Record name (4-Butylphenyl)(4-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187167-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Butylphenyl)(4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501246757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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